molecular formula C16H25NO2 B038788 4-methyl-2-pentoxy-2-phenyl-1,3-oxazinane CAS No. 120813-97-0

4-methyl-2-pentoxy-2-phenyl-1,3-oxazinane

Cat. No.: B038788
CAS No.: 120813-97-0
M. Wt: 263.37 g/mol
InChI Key: PJACKUKSEUXVRQ-UHFFFAOYSA-N
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Description

2-n-Pentyloxy-2-phenyl-4-methylmorpholine is a chemical compound with the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol This compound is characterized by its morpholine ring, which is substituted with a pentyloxy group, a phenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-n-Pentyloxy-2-phenyl-4-methylmorpholine typically involves the reaction of morpholine derivatives with appropriate alkylating agents. One common method involves the alkylation of 2-phenyl-4-methylmorpholine with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of 2-n-Pentyloxy-2-phenyl-4-methylmorpholine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2-n-Pentyloxy-2-phenyl-4-methylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-n-Pentyloxy-2-phenyl-4-methylmorpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-n-Pentyloxy-2-phenyl-4-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-n-Pentyloxy-2-phenylmorpholine
  • 2-n-Pentyloxy-4-methylmorpholine
  • 2-Phenyl-4-methylmorpholine

Uniqueness

2-n-Pentyloxy-2-phenyl-4-methylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

CAS No.

120813-97-0

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

4-methyl-2-pentoxy-2-phenyl-1,3-oxazinane

InChI

InChI=1S/C16H25NO2/c1-3-4-8-12-18-16(15-9-6-5-7-10-15)17-14(2)11-13-19-16/h5-7,9-10,14,17H,3-4,8,11-13H2,1-2H3

InChI Key

PJACKUKSEUXVRQ-UHFFFAOYSA-N

SMILES

CCCCCOC1(NC(CCO1)C)C2=CC=CC=C2

Canonical SMILES

CCCCCOC1(NC(CCO1)C)C2=CC=CC=C2

Synonyms

2-n-pentyloxy-2-phenyl-4-methylmorpholine
2-PPMM

Origin of Product

United States

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